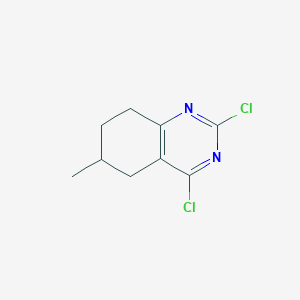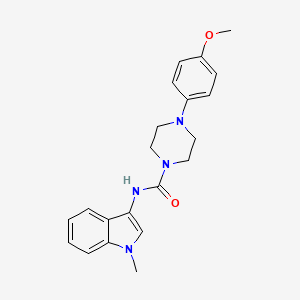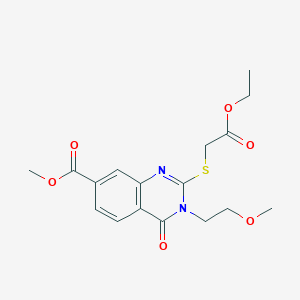
Methyl 2-((2-ethoxy-2-oxoethyl)thio)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, "Methyl 2-((2-ethoxy-2-oxoethyl)thio)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate," is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the related research involves the synthesis and analysis of various quinazoline derivatives, which are known for their potential pharmacological properties, including anti-cancer and antimicrobial activities .
Synthesis Analysis
The synthesis of related quinazoline derivatives often involves multi-step reactions, including the use of dicyclohexylcarbodiimide (DCC) and azide coupling methods for the formation of amide bonds . Another approach includes the reaction of 3-(2'-chloroethyl)-2-methyl-3,4-dihydroquinazolin-4-one with different reagents to afford alkylation products, which are further reacted to yield various heterocyclic derivatives . Additionally, a one-pot synthesis method has been described for the formation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which showcases the versatility of synthetic strategies in this chemical space .
Molecular Structure Analysis
The molecular structures of quinazoline derivatives are often confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR, as well as single-crystal X-ray diffraction . These techniques provide detailed information about the molecular framework, functional groups, and stereochemistry of the synthesized compounds.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical transformations. For instance, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate can be transformed into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates upon reaction with aromatic amines or monosubstituted hydrazines . These reactions expand the chemical diversity and potential biological applications of the quinazoline scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. The presence of strong intramolecular hydrogen bonds, as observed in some compounds, can affect these properties and the overall reactivity of the molecule . The crystal structure analysis further provides insights into the intermolecular interactions that can influence the compound's solid-state properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research in organic chemistry has explored the synthesis of complex quinazolinone derivatives due to their potential biological activities and applications in drug discovery. For example, studies have described the synthesis of various quinazolinone and dihydroquinazoline derivatives, emphasizing methodologies like cyclization reactions and the exploration of their chemical properties (Ukrainets et al., 2014; Kovalenko et al., 2019). These synthetic routes provide a foundation for creating a vast array of chemical entities, including those with specific substituents like ethoxy and methoxyethyl groups, for potential applications in medicinal chemistry and materials science.
Molecular Docking and Biological Activity
The design and synthesis of compounds with potential biological activities often involve molecular docking studies to predict their interactions with biological targets. For instance, research on methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate derivatives has shown that these compounds can be potent inhibitors of viral replication, such as hepatitis B virus, highlighting their significance in antiviral research (Kovalenko et al., 2020). Such studies underscore the importance of chemical modifications, including those involving ethoxy and methoxyethyl groups, in enhancing the biological activity of molecular frameworks.
Applications in Drug Discovery
The structural motif of dihydroquinazoline is prevalent in drug discovery, where modifications to the core structure can lead to compounds with varied biological activities. Research has generated a multitude of derivatives through synthetic transformations, aiming to explore their therapeutic potential (El-zohry & Abd-Alla, 2007; Rajasekaran, Rajamanickam, & Darlinquine, 2013). These activities range from antimicrobial to anticonvulsant effects, demonstrating the potential of quinazolinone derivatives in the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
methyl 2-(2-ethoxy-2-oxoethyl)sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S/c1-4-25-14(20)10-26-17-18-13-9-11(16(22)24-3)5-6-12(13)15(21)19(17)7-8-23-2/h5-6,9H,4,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRIGMDALBDTLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((2-ethoxy-2-oxoethyl)thio)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

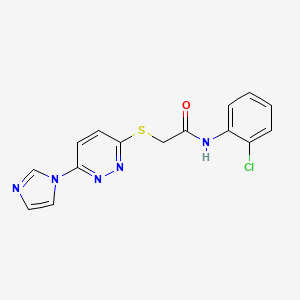

![N-[[6-(Oxolan-3-yloxymethyl)pyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2520305.png)


![2-Oxaspiro[5.5]undecan-5-one](/img/structure/B2520311.png)
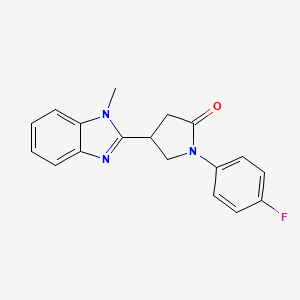

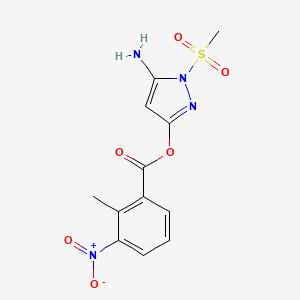
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2520317.png)

![4-hydroxy-6-methyl-3-[phenyl(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one](/img/structure/B2520321.png)
